molecular formula C17H22O4 B14689850 Methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;styrene CAS No. 25035-81-8

Methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;styrene

Cat. No.: B14689850
CAS No.: 25035-81-8
M. Wt: 290.4 g/mol
InChI Key: CLANNGNFKWVXHA-UHFFFAOYSA-N
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Description

Methyl 2-methylprop-2-enoate: , 2-methylprop-2-enoic acid , and styrene are three distinct chemical compounds, each with unique properties and applications. Styrene is an aromatic hydrocarbon used extensively in the production of polystyrene plastics and resins .

Preparation Methods

Methyl 2-methylprop-2-enoate

Methyl 2-methylprop-2-enoate is typically synthesized through the esterification of methacrylic acid with methanol. Industrial production often involves the acetone cyanohydrin (ACH) process, where acetone cyanohydrin is converted to methacrylamide sulfate using sulfuric acid, followed by hydrolysis to methacrylic acid and subsequent esterification .

2-methylprop-2-enoic acid

2-methylprop-2-enoic acid is commonly produced from acetone cyanohydrin, which is converted to methacrylamide sulfate using sulfuric acid. This intermediate is then hydrolyzed to yield methacrylic acid . Another method involves the oxidation of isobutylene to methacrolein, followed by further oxidation to methacrylic acid .

Styrene

Styrene is primarily produced through the dehydrogenation of ethylbenzene. This process involves heating ethylbenzene in the presence of steam and a catalyst, typically iron oxide, to produce styrene and hydrogen .

Chemical Reactions Analysis

Comparison with Similar Compounds

Methyl 2-methylprop-2-enoate

Similar compounds include ethyl methacrylate and butyl methacrylate, which differ in the alkyl group attached to the ester. Methyl 2-methylprop-2-enoate is unique due to its widespread use in PMMA production .

2-methylprop-2-enoic acid

Similar compounds include acrylic acid and crotonic acid. 2-methylprop-2-enoic acid is unique due to its use in the production of methacrylate polymers, which have distinct properties compared to polymers derived from acrylic acid .

Styrene

Similar compounds include vinyl toluene and alpha-methylstyrene. Styrene is unique due to its extensive use in the production of polystyrene and its derivatives .

Properties

CAS No.

25035-81-8

Molecular Formula

C17H22O4

Molecular Weight

290.4 g/mol

IUPAC Name

methyl 2-methylprop-2-enoate;2-methylprop-2-enoic acid;styrene

InChI

InChI=1S/C8H8.C5H8O2.C4H6O2/c1-2-8-6-4-3-5-7-8;1-4(2)5(6)7-3;1-3(2)4(5)6/h2-7H,1H2;1H2,2-3H3;1H2,2H3,(H,5,6)

InChI Key

CLANNGNFKWVXHA-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)O.CC(=C)C(=O)OC.C=CC1=CC=CC=C1

Related CAS

25035-81-8

Origin of Product

United States

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